molecular formula C21H16N2O2S B7828656 5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanyl-1H-pyrimidin-4-one

5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanyl-1H-pyrimidin-4-one

Cat. No.: B7828656
M. Wt: 360.4 g/mol
InChI Key: RVNSQVIUFZVNAU-UHFFFAOYSA-N
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Description

5-[(2-Hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanyl-1H-pyrimidin-4-one is a complex organic compound that features a pyrimidinone core substituted with a hydroxynaphthylmethyl group, a phenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanyl-1H-pyrimidin-4-one can be achieved through a multi-step process involving the condensation of β-naphthol, aldehyde, and a pyrimidinone derivative. One efficient method involves the use of ammonium acetate as a catalyst in ethanol under normal heating conditions . This method is advantageous due to its simplicity, cost-effectiveness, and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrimidinone core can be reduced to form dihydropyrimidine derivatives.

    Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidinone derivatives.

Scientific Research Applications

5-[(2-Hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanyl-1H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfanyl groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanyl-1H-pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c24-18-11-10-13-6-4-5-9-15(13)16(18)12-17-19(14-7-2-1-3-8-14)22-21(26)23-20(17)25/h1-11,24H,12H2,(H2,22,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNSQVIUFZVNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)S)CC3=C(C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)S)CC3=C(C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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